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Compound of Interest

Compound Name: Dabigatran D4 hydrochloride

Cat. No.: B1150010

Get Quote

Executive Summary
In the high-stakes domain of therapeutic drug monitoring (TDM) and pharmacokinetic (PK)

profiling, Dabigatran-d4 Hydrochloride serves as the critical reference anchor. As the stable

isotope-labeled internal standard (SIL-IS) for Dabigatran (the active moiety of the prodrug

Dabigatran Etexilate), its structural integrity and isotopic purity are paramount for eliminating

matrix effects during LC-MS/MS quantitation.

This guide dissects the chemical architecture of Dabigatran-d4 HCl, elucidates its

fragmentation logic in mass spectrometry, and provides a field-proven protocol for its

application in human plasma analysis.

Molecular Architecture & Physicochemical
Properties[1]
Chemical Identity
Dabigatran-d4 HCl is the hydrochloride salt of the deuterated form of Dabigatran. The

deuterium labeling is strategically placed on the benzamidine moiety (specifically the
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phenylene ring), ensuring the isotopic label is retained during the characteristic fragmentation

pathways used in Multiple Reaction Monitoring (MRM).

Property Specification

Chemical Name

3-[[2-[(4-carbamimidoyl-2,3,5,6-

tetradeuterioanilino)methyl]-1-

methylbenzimidazole-5-carbonyl]-pyridin-2-

ylamino]propanoic acid hydrochloride

CAS Number
2070015-06-2 (HCl salt); 1618637-32-3 (Free

base)

Molecular Formula

Molecular Weight 511.98 g/mol (Salt); 475.54 g/mol (Free Base)

Isotopic Purity Deuterium enrichment

Solubility
Soluble in DMSO (

mg/mL), Methanol; Slightly soluble in water

Appearance Off-white to pale yellow solid

Structural Analysis
The stability of the deuterium label is critical. In Dabigatran-d4, the four deuterium atoms

replace the hydrogens on the phenyl ring of the benzamidine group.

Why this position matters: In electrospray ionization (ESI), the primary fragmentation of

Dabigatran involves the cleavage of the amide bond linking the pyridine ring or the loss of

the propionic acid tail. The benzamidine core (containing the d4 label) remains intact in the

primary daughter ion (

293.2), making it a robust quantifier transition.

Mechanistic Role in LC-MS/MS Bioanalysis[1]
The "Carrier" Effect
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In complex matrices like human plasma, Dabigatran suffers from ion suppression due to

phospholipids. Dabigatran-d4 co-elutes perfectly with the analyte, experiencing the exact same

ionization environment. This "carrier" effect corrects for:

Matrix Effects: Suppression or enhancement of ionization efficiency.

Extraction Recovery: Variations in Solid Phase Extraction (SPE) or Protein Precipitation

(PPT) yield.

Retention Time Shifts: Drift caused by column aging or mobile phase fluctuation.

Mass Spectrometry Logic (MRM Transitions)
To establish a specific method, one must track the mass shift. The unlabeled Dabigatran

precursor is

472.2. The d4 analog shifts this to

476.2.

Fragmentation Pathway:

Precursor (

): 476.2

Collision Induced Dissociation (CID): The molecule fragments, typically losing the pyridine-

propionic acid moiety but retaining the benzimidazole-benzamidine core.

Product Ion:

293.2 (Shifted +4 Da from the unlabeled product of 289.1).

Critical Note: Ensure your quadrupole resolution is set to "Unit" or tighter to prevent cross-talk

from the M+4 isotope of the natural drug, although the mass difference of 4 Da usually provides

sufficient separation.

Visualization: Bioanalytical Workflow & Logic
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LC-MS/MS Workflow Diagram
The following diagram outlines the logical flow from sample preparation to data acquisition,

highlighting the critical insertion point of the Internal Standard.
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Figure 1: Step-by-step bioanalytical workflow for Dabigatran quantification using Dabigatran-d4

HCl.

Fragmentation Logic Diagram
This diagram visualizes the mass shift logic essential for programming the Mass Spectrometer.
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Figure 2: Mass spectrometry fragmentation logic ensuring specific detection of the internal

standard.
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Experimental Protocol: Validated Extraction Method
This protocol is designed for high-throughput clinical research laboratories.

Reagent Preparation
Stock Solution (1 mg/mL): Dissolve 1.0 mg of Dabigatran-d4 HCl in 1.0 mL of DMSO. Note:

DMSO is preferred over methanol for long-term stock stability (-20°C).[1]

Working IS Solution (500 ng/mL): Dilute the stock 1:2000 in Acetonitrile (ACN). This solution

serves as both the internal standard spike and the precipitating agent.

Sample Extraction (Protein Precipitation)
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube.

Precipitation: Add 150 µL of the Working IS Solution (Acetonitrile containing Dabigatran-d4).

Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of

2 mM Ammonium Formate (aqueous). Rationale: Diluting with water improves peak shape

on early eluting C18 gradients.

LC-MS/MS Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 0.4 mL/min.[2]

Gradient: 20% B to 90% B over 3 minutes.

Ion Source: ESI Positive Mode.
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Source Temp: 450°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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